1-Ethyl-3-(2-thienyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-2-12-6-5-11-9(8-12)10-4-3-7-13-10/h3-4,7,9,11H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGQBHKVMNMYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Reactivity of 1 Ethyl 3 2 Thienyl Piperazine
Synthetic Methodologies for the Piperazine (B1678402) Core
The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be achieved through several strategic approaches. These methods are foundational to the synthesis of a wide array of substituted piperazines, including the title compound.
Cyclocondensation Approaches
Cyclocondensation reactions represent a direct and convergent method for assembling the piperazine core. This strategy typically involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, the reaction of an appropriately substituted ethylenediamine (B42938) with a derivative of a 1,2-dicarbonyl compound can lead to the formation of a dihydropyrazine, which can then be reduced to the corresponding piperazine. google.com
A notable example involves the reaction of an ester of a ketoacid, such as methyl benzoylformate, with a substituted ethylenediamine. google.com This initial condensation forms a 3,4-dehydropiperazin-2-one intermediate, which can be subsequently reduced to the desired piperazine derivative. google.com The choice of reactants and reaction conditions, including the use of acids or bases as catalysts, can significantly influence the yield and regioselectivity of the cyclization. google.com
| Reactant 1 | Reactant 2 | Intermediate | Final Product Type | Reference |
| Substituted Ethylenediamine | 1,2-Dicarbonyl Compound Derivative | Dihydropyrazine | Substituted Piperazine | google.com |
| N-Methylethylenediamine | Methyl Benzoylformate | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | 1-Methyl-3-phenylpiperazine (B26559) | google.com |
Alkylation Strategies
Alkylation is a fundamental transformation in organic synthesis and is widely employed in the preparation of substituted piperazines. This can involve the formation of the piperazine ring itself or the modification of a pre-existing piperazine core.
One common approach to forming the piperazine ring involves the double N-alkylation of a primary amine with a bis(2-haloethyl)amine derivative. However, controlling the selectivity to favor the desired monosubstituted or disubstituted products can be challenging. mdpi.com
More frequently, alkylation is used to introduce substituents onto the nitrogen atoms of a pre-formed piperazine ring. The direct alkylation of piperazine with alkyl halides often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. google.com To overcome this lack of selectivity, one of the nitrogen atoms is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the desired monosubstituted piperazine. nih.govnih.gov
Reductive amination is another powerful alkylation strategy. masterorganicchemistry.comorganic-chemistry.orgtcichemicals.com This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. For example, the reaction of piperazine with acetaldehyde (B116499), followed by reduction, can be used to introduce an ethyl group onto one of the nitrogen atoms. google.com This method is often preferred over direct alkylation with alkyl halides as it can offer better control and avoid over-alkylation. masterorganicchemistry.com
| Alkylation Method | Substrate | Reagent | Product Type | Key Features | Reference |
| Direct Alkylation | Piperazine | Alkyl Halide | Mono- and Di-alkylated Piperazines | Often lacks selectivity. | google.com |
| Protected Alkylation | N-Boc-piperazine | Alkyl Halide | Mono-alkylated Piperazine | Improved selectivity. | nih.govnih.gov |
| Reductive Amination | Piperazine | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperazine | Good control, avoids over-alkylation. | masterorganicchemistry.comorganic-chemistry.orggoogle.com |
Transition Metal-Catalyzed Methods
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex piperazine derivatives, particularly those with substitution on the carbon atoms of the ring. Palladium-catalyzed cross-coupling reactions, for example, can be used to form C-N bonds to construct the piperazine ring or to introduce aryl or other substituents.
Specific Synthetic Routes to 1-Ethyl-3-(2-thienyl)piperazine
The synthesis of the specific target molecule, this compound, can be envisioned through a combination of the general methodologies described above. The key steps would involve the formation of the 3-(2-thienyl)piperazine core followed by the introduction of the ethyl group at the N1 position.
Direct and Indirect Alkylation Procedures
A plausible and direct route to this compound involves the N-alkylation of the parent 3-(2-thienyl)piperazine. This precursor, while not commercially common, can be synthesized. Once obtained, it can be subjected to alkylation with an ethylating agent such as ethyl iodide or ethyl bromide. As previously mentioned, direct alkylation can lead to a mixture of products. google.com Therefore, a more controlled approach would be beneficial.
Reductive amination offers a more selective alternative. The reaction of 3-(2-thienyl)piperazine with acetaldehyde in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, would be expected to yield the desired 1-ethyl derivative with a lower likelihood of forming the 1,4-diethyl-3-(2-thienyl)piperazine byproduct. masterorganicchemistry.comorganic-chemistry.orggoogle.com
| Starting Material | Reagent(s) | Method | Product | Reference |
| 3-(2-Thienyl)piperazine | Ethyl iodide/bromide | Direct Alkylation | This compound (and byproducts) | google.com |
| 3-(2-Thienyl)piperazine | Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination | This compound | masterorganicchemistry.comorganic-chemistry.orggoogle.com |
Multi-step Reaction Sequences for Substituted Piperazines
A more elaborate and controlled synthesis of this compound can be designed as a multi-step sequence, which often provides better yields and purity of the final product. nih.gov A likely synthetic pathway would commence with the synthesis of a suitable precursor to the 3-(2-thienyl)piperazine core.
One such approach could start from 2-amino-1-(thiophen-2-yl)ethanol. chemicalbook.com This starting material could potentially be reacted with a protected aminoethylating agent to form a diamine precursor, which could then be cyclized to form the piperazine ring.
Alternatively, a strategy analogous to the one described for 1-methyl-3-phenylpiperazine could be employed. google.com This would involve the initial formation of a 3,4-dehydropiperazin-2-one intermediate. In the context of our target molecule, this would be 3-(2-thienyl)-3,4-dehydropiperazin-2-one. This intermediate could then be N-ethylated, followed by reduction of the amide functionality to afford this compound. The use of protecting groups on one of the piperazine nitrogens would be crucial for directing the ethylation to the desired position. nih.gov
A key intermediate in a potential multi-step synthesis is ethyl 3-(2-thienyl)piperazine-1-carboxylate. nih.gov This compound already possesses the 3-(2-thienyl)piperazine core with a protecting group on one of the nitrogens. This intermediate could be synthesized and then subjected to N-ethylation on the free secondary amine, followed by removal of the carboxylate protecting group. However, a more direct approach would be the reduction of the carbamate (B1207046) to a methyl group, which is not the desired ethyl group. Therefore, a more logical sequence would involve the synthesis of 3-(2-thienyl)piperazine, followed by a controlled N-ethylation as described in section 2.2.1.
| Starting Material | Key Intermediate(s) | Key Reactions | Final Product | Reference |
| 2-Amino-1-(thiophen-2-yl)ethanol | Diamine precursor | Cyclization | 3-(2-Thienyl)piperazine | chemicalbook.com |
| Thiophene-based keto-acid derivative | 3-(2-Thienyl)-3,4-dehydropiperazin-2-one | Cyclocondensation, N-ethylation, Reduction | This compound | google.com |
| Commercially available precursors | Ethyl 3-(2-thienyl)piperazine-1-carboxylate | Synthesis of 3-(2-thienyl)piperazine, N-ethylation | This compound | nih.gov |
Chemical Transformations and Derivatization Strategies of this compound
The chemical versatility of this compound allows for a variety of transformations and derivatizations. These modifications can be targeted to the piperazine ring, the thienyl moiety, or can involve the creation of larger hybrid molecules.
The piperazine ring of this compound contains a secondary amine that is a prime site for functionalization. Common strategies to modify this position include N-alkylation, N-acylation, and reductive amination. mdpi.comnih.gov
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or sulfonates. mdpi.com This reaction introduces a new substituent at the N4 position of the piperazine ring. The reaction conditions typically involve a base to deprotonate the amine, facilitating its nucleophilic attack on the electrophilic carbon of the alkylating agent.
N-Acylation: Acylation of the piperazine nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction forms an amide bond and is a common method for introducing a wide range of functional groups. The resulting N-acylpiperazines can exhibit different chemical and biological properties compared to their N-alkyl counterparts.
Reductive Amination: Reductive amination offers another route to N-alkylation. nih.govresearchgate.netnih.govyoutube.com This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). youtube.comnih.gov This method is particularly useful for introducing more complex alkyl groups.
Table 1: Examples of Functionalization Reactions of the Piperazine Ring
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 1-Ethyl-4-alkyl-3-(2-thienyl)piperazine |
| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 1-Ethyl-4-acyl-3-(2-thienyl)piperazine |
| Reductive Amination | Aldehyde/Ketone (e.g., R-CHO), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloroethane) | 1-Ethyl-4-alkyl-3-(2-thienyl)piperazine |
The thiophene (B33073) ring in this compound is an aromatic system that can undergo various electrophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov
Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). nih.govlibretexts.orglibretexts.orgyoutube.comkhanacademy.orgbyjus.com Common electrophilic substitution reactions include halogenation (e.g., using N-bromosuccinimide), nitration (e.g., with nitric acid and sulfuric acid), and Friedel-Crafts acylation (e.g., with an acyl chloride and a Lewis acid catalyst). The position of substitution on the thiophene ring is directed by the existing substituent.
Lithiation and Subsequent Functionalization: The thiophene ring can be deprotonated using strong bases like organolithium reagents (e.g., n-butyllithium) to form a lithiated intermediate. organic-chemistry.orgrsc.orgchemicalforums.comchempedia.infoacs.org This powerful nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups onto the thiophene ring.
Metal-Catalyzed Cross-Coupling Reactions: The thienyl moiety can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. researchgate.netnih.gov These reactions typically require prior conversion of a C-H bond on the thiophene ring to a C-halogen or C-triflate bond to enable the catalytic cycle. These methods are highly versatile for forming carbon-carbon and carbon-heteroatom bonds.
Table 2: Examples of Modification Reactions of the Thienyl Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., THF) | Bromo-thienyl substituted piperazine |
| Lithiation | n-Butyllithium (n-BuLi), -78 °C, then Electrophile (E+) | Functionalized thienyl piperazine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thienyl piperazine |
The this compound scaffold can be incorporated into larger, hybrid molecules by combining the derivatization strategies mentioned above. researchgate.net These hybrid molecules can bring together different pharmacophores to create new chemical entities with potentially novel properties.
One common approach is to tether other heterocyclic systems to the piperazine nitrogen. For instance, a heterocyclic carboxylic acid can be coupled with the secondary amine of this compound using standard peptide coupling reagents to form an amide linkage. researchgate.netnih.gov Alternatively, a halogenated heterocycle can be attached via N-alkylation or a Buchwald-Hartwig amination reaction. mdpi.com
Multicomponent reactions (MCRs) also offer an efficient way to construct complex molecules incorporating the this compound core in a single step. nih.govresearchgate.net For example, a four-component reaction could potentially combine this compound, an aldehyde, an isocyanide, and a carboxylic acid to generate a complex hybrid molecule.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be used in concert to confirm the identity of 1-Ethyl-3-(2-thienyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, NMR analysis would confirm the presence and connectivity of the ethyl, piperazine (B1678402), and thienyl moieties.
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. nih.govlew.ro The chemical shifts of the carbon signals would indicate their nature (aliphatic vs. aromatic) and confirm the presence of the thiophene (B33073) ring and the saturated carbons of the piperazine and ethyl groups.
Table 1: Expected ¹H NMR Data Interpretation for this compound
| Structural Moiety | Expected Proton Signals | Expected Splitting Pattern | Information Provided |
| Ethyl Group (-CH₂CH₃) | 2 | Quartet (CH₂) and Triplet (CH₃) | Confirms the presence and connectivity of the N-ethyl group. |
| Piperazine Ring | Multiple | Complex Multiplets | Confirms the saturated heterocyclic ring structure and its substitution pattern. |
| Thienyl Ring | 3 | Doublets and Doublet of Doublets | Confirms the presence and 2-position substitution of the thiophene ring. |
Table 2: Expected ¹³C NMR Data Interpretation for this compound
| Structural Moiety | Expected Carbon Signals | Information Provided |
| Ethyl Group | 2 | Confirms the two distinct carbon environments of the ethyl group. |
| Piperazine Ring | 5 | Confirms the five carbon atoms of the substituted piperazine ring. |
| Thienyl Ring | 4 | Confirms the four distinct carbon environments of the thiophene ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a research context, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound.
The electron ionization (EI-MS) spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the piperazine ring or the loss of the ethyl group, which helps in confirming the structure. researchgate.net The fragmentation of the piperazine ring is a well-documented process that yields specific, identifiable ions. unodc.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Data Type | Expected Observation | Information Provided |
| Molecular Ion Peak [M]⁺ | m/z = 210.1089 (calculated for C₁₀H₁₆N₂S) | Confirms the molecular weight and elemental composition (with HRMS). |
| Key Fragment Ions | Fragments from piperazine ring cleavage; loss of ethyl group (-29 Da) | Provides evidence for the specific substructures within the molecule. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of C-H bonds in the aliphatic (piperazine, ethyl) and aromatic (thienyl) regions, as well as C-N and C-S bonds. The absence of certain peaks, such as a strong C=O (carbonyl) or N-H stretch (for a secondary amine), would further confirm the N,N'-disubstituted piperazine structure. researchgate.netscirp.org
Table 4: Expected Infrared (IR) Spectroscopy Absorption Bands
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| Aliphatic C-H | 2800-3000 | Stretch |
| Aromatic C-H (Thienyl) | 3000-3100 | Stretch |
| C-N (Piperazine) | 1000-1250 | Stretch |
| C-S (Thienyl) | 600-800 | Stretch |
Chromatographic Methods for Purity and Quantification in Research Settings
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
Gas Chromatography (GC) Method Development and Validation
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard technique for assessing the purity of volatile and thermally stable compounds like many piperazine derivatives. unodc.org A GC method for this compound would involve optimizing parameters such as the column type (e.g., a mid-polarity column like a DB-17), carrier gas flow rate, and oven temperature program to achieve a sharp, symmetrical peak for the compound, well-separated from any potential impurities. nih.gov Method validation would ensure the technique is accurate, precise, and robust for routine purity analysis.
Liquid Chromatography (LC) Applications for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of compounds. For piperazine derivatives, reverse-phase HPLC is commonly employed. google.com A typical method would use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. google.com The method would be optimized to ensure good peak shape and resolution. HPLC coupled with a UV detector would be used for quantification, as the thienyl ring provides a chromophore for UV absorption. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification of the main compound and any minor impurities.
Application in Preclinical Study Samples
The development of novel therapeutic agents necessitates rigorous preclinical evaluation, a critical component of which is the establishment and validation of robust bioanalytical methods. These methods are essential for the quantitative determination of the drug and its metabolites in biological matrices such as plasma, serum, and tissue homogenates from animal studies. This data is fundamental to understanding the pharmacokinetic and pharmacodynamic profile of a new chemical entity.
Typically, the application of a new compound in preclinical studies would involve the development of a sensitive and specific analytical method, often using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation of such a method would ensure its accuracy, precision, linearity, and stability under various conditions, adhering to regulatory guidelines.
Following method validation, it would be applied to analyze samples from preclinical pharmacokinetic studies in animal models (e.g., rats, mice). These studies would provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Detailed Research Findings and Data Tables:
Due to the absence of published preclinical research on this compound, no detailed findings or data tables can be presented. Information that would typically be included in this section, such as pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) in different animal species, linearity of the dose-response, and metabolite profiling, is not available.
Interactive data tables, which would ordinarily be generated to summarize these findings, cannot be created without the underlying research data.
It is important to note that the absence of publicly available data does not necessarily mean that no research has been conducted. Such studies may be part of proprietary research by pharmaceutical companies and not yet published. Further research and publication are required to elucidate the preclinical profile of this compound.
Preclinical Pharmacological Investigations of this compound
Despite a comprehensive review of publicly available scientific literature, specific preclinical pharmacological data for the compound this compound is not available. Extensive searches for in vitro receptor binding and functional assay results for this specific molecule did not yield any direct findings.
Therefore, it is not possible to provide a detailed analysis of the interactions of this compound with the following receptor systems as requested:
Preclinical Pharmacological Investigations of 1 Ethyl 3 2 Thienyl Piperazine
In Vitro Receptor Binding and Functional Assays for Piperazine (B1678402) Derivatives
Other Neurotransmitter Receptor Activities
While the broader class of piperazine derivatives, particularly arylpiperazines, has been the subject of numerous pharmacological studies, the specific substitution pattern of an ethyl group at the 1-position and a 2-thienyl group at the 3-position of the piperazine ring defines a unique chemical entity for which binding affinities and functional activities have not been publicly reported.
Structure-activity relationship (SAR) studies on related thienylpiperazine and arylpiperazine analogs have been conducted for various receptor targets. For instance, research on arylpiperazines has demonstrated that modifications to the aryl group and the substituent on the second nitrogen of the piperazine ring can significantly influence affinity and selectivity for serotonin (B10506) and dopamine (B1211576) receptors. Similarly, compounds containing a thienyl moiety are known to interact with a range of CNS receptors. However, without direct experimental data for 1-Ethyl-3-(2-thienyl)piperazine, any discussion of its potential pharmacological profile would be speculative and fall outside the scope of this strictly evidence-based article.
Future preclinical research would be necessary to elucidate the specific receptor binding profile and functional activity of this compound. Such studies would involve radioligand binding assays to determine its affinity (Ki) for a wide panel of neurotransmitter receptors and transporters, followed by functional assays to characterize its activity as an agonist, antagonist, or inverse agonist at these targets.
Following a comprehensive review of scientific literature, it has been determined that there is no publicly available data regarding the preclinical pharmacological investigations of the specific chemical compound This compound . Extensive searches for primary research articles, reviews, and database entries corresponding to the requested outline have not yielded any specific results for this molecule.
The conducted searches aimed to identify information pertaining to the following areas:
Enzyme Inhibition Studies: No studies were found that investigated the inhibitory activity of this compound against acetylcholinesterase or other enzymes.
In Vitro Cellular Assays for Biological Activity: There is no available research on the antimicrobial, anti-inflammatory, anticancer, or neuroprotective effects of this specific compound in cell-based assays.
In Vivo Preclinical Models of Biological Activity: No records of in vivo studies in animal models to assess the biological activity of this compound were identified.
While the broader class of piperazine-containing compounds has been the subject of extensive research, with various derivatives showing a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, these findings cannot be attributed to This compound without direct experimental evidence. researchgate.netresearchgate.netnih.govnih.govnih.gov The piperazine moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its favorable pharmacokinetic properties. nih.gov Similarly, thienyl groups are incorporated into many pharmaceutically active compounds. However, the specific combination and substitution pattern in This compound has not been characterized in the scientific literature found.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of specific research on This compound .
In Vivo Preclinical Models of Biological Activity
Animal Models for Neuropsychiatric Disorders
No studies were identified that investigated the effects of this compound in animal models of neuropsychiatric disorders. Research on other piperazine-containing molecules has shown potential antipsychotic and anxiolytic properties, often linked to their interaction with dopamine and serotonin receptors. nih.govsigmaaldrich.com Inflammation is also increasingly recognized as a factor in psychiatric disorders, and animal models based on this link are used in research. pharmaffiliates.com However, no such investigations have been published for this compound.
Animal Models for Pain and Inflammation
There is no available data from preclinical studies on the efficacy of this compound in animal models of pain and inflammation. Standard models, such as carrageenan-induced paw edema or formalin-induced pain, are commonly used to assess the anti-inflammatory and analgesic potential of new chemical entities. bldpharm.comebi.ac.uk While some piperazine derivatives have been evaluated in these models, no results specific to this compound have been reported.
Animal Models for Antimicrobial Efficacy
No in vivo or in vitro studies detailing the antimicrobial efficacy of this compound against bacterial or fungal pathogens were found. The piperazine nucleus is a component of some antimicrobial agents, and various derivatives, including some with thienyl groups, have been synthesized and tested for antibacterial activity. These studies often report the minimum inhibitory concentration (MIC) against a panel of microorganisms. However, such data is not available for this compound.
Animal Models for Cachexia and Metabolic Disorders
A search of the scientific literature yielded no information regarding the evaluation of this compound in animal models of cachexia or other metabolic disorders. Animal models for cachexia often involve tumor-bearing mice or models of chronic kidney disease to simulate the wasting syndrome seen in various illnesses. The potential of this compound to affect metabolic parameters in such models has not been investigated in any published research.
Structure Activity Relationship Sar Studies
Impact of Substitutions on Piperazine (B1678402) Nitrogen Atoms on Biological Activity
The N-1 and N-4 positions are not equivalent in their contribution to biological activity. In many classes of piperazine-based drugs, the N-4 nitrogen acts as a basic amine, which is often crucial for forming ionic interactions with acidic residues in a receptor's binding pocket. nih.gov Conversely, the N-1 position is frequently used to introduce larger, often hydrophobic or hydrogen-bonding groups that can explore other regions of the binding site, thereby enhancing affinity and selectivity. nih.gov
Studies on related 1-substituted 4-arylpiperazine derivatives have demonstrated the distinct roles of these two nitrogen atoms. For example, in a series of compounds designed as opioid receptor modulators, substitutions at the N-1 position were found to be critical for producing narcotic antagonist activity, whereas the N-4 nitrogen was essential for agonist activity. nih.gov This highlights how differential substitution on the piperazine core can lead to functionally different molecules.
Table 1: Impact of N-1 Substituent on Receptor Affinity in Piperazine Analogs
| Compound/Series | N-1 Substituent | Target Receptor | Effect on Activity/Affinity | Reference |
|---|---|---|---|---|
| 4-(1,2-diphenylethyl)piperazines | Various alkyl/aralkyl | Opioid Receptors | N-1 substituent is critical for antagonist activity. | nih.gov |
| 4-Cyclohexylpiperazine Analogs | Cyclohexyl | σ₂ Receptors | The N-cyclohexyl group provided higher affinity compared to other N-alkyl moieties. | researchgate.net |
| Arylpiperazines | Various aryl groups | 5-HT₁ₐ Receptors | The nature of the N-aryl group is a primary determinant of agonist vs. antagonist activity. | nih.gov |
Influence of the Thienyl Moiety on Molecular Interactions and Biological Activity
The thienyl (thiophene) ring at the C-3 position is a critical pharmacophoric element. As a bioisostere of a phenyl ring, it offers a distinct electronic distribution and steric profile while being less lipophilic. The sulfur atom in the thiophene (B33073) ring can act as a hydrogen bond acceptor and engage in specific interactions with the biological target that a phenyl ring cannot.
In several series of N-phenylpiperazine analogs, the presence of a thiophene moiety has been shown to be crucial for achieving high affinity and selectivity for specific dopamine (B1211576) receptor subtypes. nih.govnih.govresearchgate.net For instance, compounds featuring a 4-(thiophen-3-yl)benzamide (B12553508) group demonstrated significantly higher selectivity for the D3 dopamine receptor over the highly homologous D2 receptor. nih.gov This suggests that the thienyl group engages in unique interactions within the D3 receptor's secondary binding pocket, which are less favorable in the D2 receptor.
The position of attachment and any substitutions on the thienyl ring can further modulate activity. Research on other heterocyclic scaffolds has shown that a 2-(5-chlorothiophen-2-yl) moiety plays an important role in the inhibition of topoisomerase II, indicating that substitutions on the thiophene ring can be used to fine-tune biological activity. researchgate.net Therefore, the 2-thienyl group in 1-Ethyl-3-(2-thienyl)piperazine is expected to be a key driver of its binding orientation and affinity, likely through hydrophobic and specific electronic interactions with the receptor surface.
Table 2: Binding Affinity of N-Phenylpiperazine Analogs at Dopamine Receptors
| Compound | Key Moiety | D₃ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | D₃ vs D₂ Selectivity | Reference |
|---|---|---|---|---|---|
| 6a | 4-(Thiophen-3-yl)benzamide | 1.4 | 682 | ~487-fold | nih.gov |
| 7a | 4-(Thiazol-4-yl)benzamide | 2.5 | 1825 | ~730-fold | nih.gov |
This table illustrates the high D₃ receptor affinity and selectivity conferred by the thiophene-containing moiety in a related series of compounds.
Role of the N-Ethyl Group in Ligand-Receptor Binding and Overall Activity
The N-ethyl group at the N-1 position of the piperazine ring is another key modulator of the compound's pharmacological profile. While often considered a simple alkyl substituent, its size, lipophilicity, and conformational flexibility can have a profound impact on ligand-receptor binding. The N-alkyl substituent occupies a specific region of the receptor's binding pocket, and its optimal size is target-dependent.
In SAR studies of various piperazine series, altering the N-alkyl group from methyl to larger groups like propyl, butyl, or cyclohexyl often leads to significant changes in binding affinity and selectivity. researchgate.net For example, in a series of σ receptor ligands, an N-cyclohexyl group was found to be optimal for σ₂ receptor affinity, suggesting the presence of a corresponding hydrophobic pocket in the receptor. researchgate.net In another study on CRF₁ receptor antagonists, the nature of the N-alkyl group was also a determinant of binding affinity. nih.gov
Conformational Analysis and Bioactive Conformations
The six-membered piperazine ring is not planar and typically exists in a low-energy chair conformation to minimize torsional and angular strain. In this conformation, substituents at the nitrogen and carbon atoms can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative orientation of the N-ethyl and C-thienyl groups is critical for defining the molecule's shape and how it presents its key interacting features to a receptor.
For 3-substituted piperazines, a conformational equilibrium exists between the chair form with the substituent in the axial position and the one with it in the equatorial position. The preferred conformation depends on the steric bulk of the substituents. Generally, larger groups prefer the less sterically hindered equatorial position. Therefore, the 2-thienyl group at C-3 is likely to preferentially adopt an equatorial orientation. The N-ethyl group at N-1 will also have its own conformational preferences.
The bioactive conformation—the specific shape the molecule adopts when bound to its target—may not be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from ligand-receptor binding. Molecular modeling and X-ray crystallography studies on related ligands have shown that the specific chair conformation and the relative orientation of substituents are what determine the proper alignment of pharmacophoric features for effective binding.
Pharmacophore Identification and Lead Optimization Strategies
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govmdpi.com For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural components and data from related ligands.
Key features of such a pharmacophore would likely include:
A Basic Amine/Positive Ionizable Feature: The N-4 nitrogen of the piperazine ring, which is expected to be protonated at physiological pH and form a key ionic bond with the receptor. researchgate.net
A Hydrophobic/Aromatic Feature: The 2-thienyl ring, which can engage in hydrophobic or π-π stacking interactions within the binding pocket. rsc.org
A Hydrogen Bond Acceptor: The sulfur atom of the thienyl ring could serve as a hydrogen bond acceptor.
A Hydrophobic Pocket: The N-ethyl group would occupy a small hydrophobic pocket, contributing to binding affinity.
Lead optimization strategies for this class of compounds would involve systematically modifying these pharmacophoric elements. nih.gov For example, one could:
Vary the N-1 substituent: Replace the ethyl group with other alkyl, cycloalkyl, or arylalkyl groups to probe the size and nature of the corresponding hydrophobic pocket.
Modify the aromatic ring: Replace the 2-thienyl group with other heterocycles (e.g., furyl, pyridyl) or substituted phenyl rings to alter electronic properties and explore different interactions.
Introduce substituents on the piperazine ring: Adding methyl or other small groups to the carbon atoms of the piperazine ring could constrain its conformation, potentially locking it into a more active form and increasing selectivity.
These strategies, guided by computational modeling and iterative synthesis and testing, are central to transforming a lead compound like this compound into a drug candidate with an optimized profile of potency, selectivity, and pharmacokinetics. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed examination of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a popular and effective approach that provides accurate results with reasonable computational efficiency. espublisher.com DFT methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are often employed to determine the optimized geometry and electronic properties of molecules. researchgate.netespublisher.com
For a molecule like 1-Ethyl-3-(2-thienyl)piperazine, DFT calculations would be used to find the most stable three-dimensional conformation by minimizing the total energy. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential, and global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index. irjweb.comajchem-a.com These descriptors provide quantitative measures of the molecule's stability and reactivity. For instance, a high value for chemical hardness, derived from DFT calculations, implies high stability and lower chemical reactivity. irjweb.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). wuxiapptec.comwuxibiology.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. irjweb.comnih.gov
In a hypothetical DFT study of this compound, the locations of the HOMO and LUMO densities would be mapped onto the molecular structure. This would reveal the most probable sites for nucleophilic and electrophilic attack. For example, in a study on a 1,5-benzodiazepin-2-thione derivative, the HOMO was found to be located on one of the benzene (B151609) rings and its substituents, while the LUMO was spread across the entire molecule. espublisher.com
Table 1: Illustrative Frontier Orbital Data from a DFT Study on a Benzodiazepine (B76468) Derivative This table presents data for the related compound 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione to illustrate typical values obtained from DFT calculations.
| Parameter | Value (eV) | Implication for Reactivity |
| EHOMO | -5.82 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.94 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 3.88 | Indicates good kinetic stability |
| Chemical Hardness (η) | 1.94 | Suggests a relatively stable compound |
Source: Data adapted from a study on a benzodiazepine derivative. espublisher.com
DFT calculations are also highly effective for simulating spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies and their corresponding intensities help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes (e.g., C-H stretching, N-H bending).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., for ¹H and ¹³C) can be calculated and are invaluable for structural elucidation. researchgate.net By computing the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be produced. Comparing this with experimental data helps to confirm the connectivity and chemical environment of atoms within the molecule. For piperazine (B1678402) derivatives, temperature-dependent NMR studies can also reveal conformational dynamics, such as the inversion of the piperazine ring. researchgate.net
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov
The primary goal of ligand-receptor interaction modeling is to generate a stable complex by fitting the ligand into the binding site of a receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site. Advanced algorithms then evaluate these poses. The resulting models provide a detailed, three-dimensional view of the interactions, highlighting key contacts such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein. nih.gov This information is critical for understanding the basis of molecular recognition.
Beyond just predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity (the strength of the interaction) between the ligand and the receptor. nih.gov This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more favorable interaction. nih.gov
Table 2: Illustrative Molecular Docking Results for Potential Receptor Targets This table shows hypothetical binding affinity data to demonstrate the output of a molecular docking study. The receptor targets are chosen for illustrative purposes.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine (B1211576) D2 Receptor | -8.5 | Asp-114, Ser-193, Phe-389 |
| Serotonin (B10506) 5-HT2A Receptor | -9.2 | Asp-155, Trp-336, Phe-340 |
| Muscarinic M1 Receptor | -7.8 | Tyr-106, Asn-382, Trp-400 |
Preclinical Metabolism and Pharmacokinetics Animal Models
In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)
In preclinical drug development, in vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound. These assays typically involve incubating the test compound with liver microsomes from various species (e.g., rat, dog, monkey, human) and monitoring its disappearance over time. Liver microsomes are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.
For a compound like 1-Ethyl-3-(2-thienyl)piperazine, such studies would elucidate its intrinsic clearance (CLint), a measure of the metabolic capacity of the liver. The stability of piperazine-containing compounds can vary significantly based on their substituents. nih.gov The ethyl group and the thienyl group attached to the piperazine (B1678402) ring are potential sites for metabolism. The metabolic stability would be determined by incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound would be measured, and the in vitro half-life (t½) and intrinsic clearance would be calculated.
Illustrative Data Table: In Vitro Microsomal Stability of this compound
| Species | Microsomal Protein (mg/mL) | Incubation Time (min) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | 0.5 | 0, 5, 15, 30, 60 | 25 | 27.7 |
| Dog | 0.5 | 0, 5, 15, 30, 60 | 45 | 15.4 |
| Monkey | 0.5 | 0, 5, 15, 30, 60 | 35 | 19.8 |
| Human | 0.5 | 0, 5, 15, 30, 60 | 40 | 17.3 |
This table presents hypothetical data for illustrative purposes.
Identification of Metabolites in Animal Tissues and Excreta
To comprehensively understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, studies with radiolabeled compounds are often conducted in laboratory animals. wuxiapptec.comnih.gov For this compound, a carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) label would typically be incorporated into a metabolically stable position of the molecule, such as the piperazine ring or the ethyl group. nih.gov
Following administration of the radiolabeled compound to animals (e.g., rats), excreta (urine and feces) and plasma are collected at various time points. wuxiapptec.com The total radioactivity in these samples is measured to determine the mass balance and the primary routes and rates of excretion. wuxiapptec.com This ensures that all drug-related material is accounted for, regardless of the chemical form. acs.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the detection, identification, and quantification of drug metabolites in biological matrices. researchgate.nettechnologynetworks.com Following the analysis of total radioactivity, samples of plasma, urine, and feces are often profiled using LC-MS/MS to separate and identify the parent drug and its metabolites. nih.gov High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. nih.govyoutube.com This technique is essential for elucidating the biotransformation pathways of the drug. technologynetworks.com
Major Metabolic Pathways in Preclinical Species
Based on the structure of this compound, several metabolic pathways are likely to occur in preclinical animal models. These transformations are primarily mediated by cytochrome P450 enzymes. nih.gov
N-Deethylation: The ethyl group on the piperazine nitrogen is a likely site for oxidative dealkylation, leading to the formation of 3-(2-thienyl)piperazine.
Thiophene (B33073) Ring Oxidation: The thiophene moiety is known to undergo CYP-mediated oxidation to form reactive thiophene S-oxides and thiophene epoxides. nih.govacs.orgnih.gov These intermediates can then be hydrolyzed to form dihydrodiols or conjugate with glutathione.
Piperazine Ring Oxidation: The piperazine ring itself can be a site of metabolism, leading to hydroxylated metabolites or ring opening. nih.gov
Hydroxylation: Aromatic hydroxylation could potentially occur on the thiophene ring, or aliphatic hydroxylation on the ethyl group.
Conjugation: Primary metabolites containing hydroxyl groups can undergo further phase II metabolism, such as glucuronidation or sulfation, to form more water-soluble conjugates for excretion.
Illustrative Data Table: Proposed Metabolites of this compound in Rat Urine
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | 3-(2-thienyl)piperazine | N-Deethylation |
| M2 | 1-Ethyl-3-(2-thienyl-5-hydroxy)piperazine | Thiophene Ring Hydroxylation |
| M3 | This compound-S-oxide | Thiophene Ring S-oxidation |
| M4 | 1-(1-hydroxyethyl)-3-(2-thienyl)piperazine | Ethyl Group Hydroxylation |
| M5 | Glucuronide conjugate of M2 | Glucuronidation |
This table presents hypothetical data for illustrative purposes.
Comparative Metabolism Across Relevant Animal Models
Significant interspecies differences can exist in drug metabolism due to variations in the expression and activity of drug-metabolizing enzymes, such as CYPs. nih.gov Therefore, comparing the metabolic profiles of this compound across different preclinical species (e.g., rat, dog, monkey) is a critical step in selecting the most appropriate species for toxicology studies. nih.gov An ideal animal model would produce a human-like metabolic profile. researchgate.net
For instance, dogs are known to have deficiencies in certain enzymes like N-acetyltransferases (NATs) and have different CYP profiles compared to humans, which can lead to different metabolic pathways. nih.govresearchgate.net Monkeys are often genetically closer to humans in terms of drug metabolism. nih.gov A comparative study would involve incubating the compound with liver microsomes or hepatocytes from different species and analyzing the resulting metabolites. psu.edu The goal is to ensure that the major human metabolites are also formed in the animal species used for safety testing.
Illustrative Data Table: Comparative Metabolite Profiling in Liver Microsomes
| Metabolite | Rat (%) | Dog (%) | Monkey (%) | Human (%) |
| Parent | 25 | 40 | 30 | 35 |
| M1 (N-Deethylated) | 35 | 20 | 30 | 25 |
| M2 (Hydroxylated Thiophene) | 15 | 25 | 10 | 20 |
| M3 (S-oxide) | 10 | 5 | 15 | 10 |
| M4 (Hydroxylated Ethyl) | 10 | 5 | 10 | 5 |
| M5 (Glucuronide) | 5 | 5 | 5 | 5 |
This table presents hypothetical data for illustrative purposes, showing the relative percentage of each metabolite formed.
Future Research Directions and Emerging Applications
Design of Novel Analogues with Enhanced Preclinical Profiles
The development of novel analogues of 1-Ethyl-3-(2-thienyl)piperazine with superior preclinical characteristics is a primary focus of future research. This involves a multifaceted approach centered on understanding and optimizing the structure-activity relationships (SAR) of thienylpiperazine derivatives.
Systematic modifications to the core structure are anticipated to yield compounds with improved potency, selectivity, and pharmacokinetic properties. Key areas for structural modification include:
Substitution on the Thiophene (B33073) Ring: The introduction of various substituents on the thiophene moiety can significantly influence biological activity. For instance, the position and nature of the substituent can modulate receptor binding affinity and functional activity.
Modification of the Ethyl Group: Altering the N-ethyl group to other alkyl or functionalized chains can impact the compound's lipophilicity, metabolic stability, and interaction with target proteins.
Chiral Synthesis and Separation: As the 3-position of the piperazine (B1678402) ring is a chiral center, the synthesis and evaluation of individual enantiomers are crucial. Often, one enantiomer exhibits a significantly better pharmacological and toxicological profile than the other. nih.gov
The overarching goal is to design analogues with a desirable balance of properties, including high affinity for the intended biological target, selectivity against off-target interactions, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Potential Structural Modifications and Their Preclinical Goals
| Structural Modification Area | Potential Changes | Desired Preclinical Enhancement |
| Thiophene Ring | Introduction of halogens, alkyl, alkoxy, or other functional groups at various positions. | Improved receptor binding affinity, selectivity, and target engagement. |
| N-Ethyl Group | Replacement with other alkyl chains (e.g., propyl, butyl), branched alkyls, or chains containing functional groups (e.g., hydroxyl, ether). | Optimization of pharmacokinetic properties (e.g., solubility, metabolic stability, oral bioavailability). |
| Piperazine Ring | Introduction of substituents at other positions (e.g., C-2, C-5, C-6) to explore new chemical space and conformational effects. | Enhanced potency and modulation of off-target activities. |
| Stereochemistry | Synthesis and separation of the (R) and (S) enantiomers. | Identification of the more active and safer stereoisomer. |
Exploration of New Therapeutic Areas in Preclinical Research
While the initial therapeutic focus for many piperazine derivatives has been on central nervous system (CNS) disorders, the versatility of the thienylpiperazine scaffold suggests potential applications in a broader range of diseases. google.comnih.gov Preclinical research is expected to venture into new therapeutic territories for this compound and its analogues.
Promising areas for investigation include:
Neurodegenerative Diseases: Beyond traditional antipsychotic and antidepressant applications, there is growing interest in the potential of piperazine derivatives to address conditions like Alzheimer's disease. mdpi.com This could involve targeting novel pathways related to neuroinflammation, oxidative stress, or protein aggregation.
Oncology: The piperazine moiety is a common feature in a number of approved and investigational anticancer agents. google.com Future studies may explore the antiproliferative activity of this compound derivatives in various cancer cell lines and animal models.
Infectious Diseases: The piperazine core has been incorporated into compounds with antimicrobial and antifungal properties. organic-chemistry.org Screening of this compound analogues against a panel of clinically relevant pathogens could reveal novel anti-infective agents.
Inflammatory Disorders: Given the role of certain receptors targeted by piperazine compounds in inflammatory pathways, exploring the anti-inflammatory potential of this chemical class in models of arthritis or other inflammatory conditions is a logical next step.
Application as Research Probes or Chemical Tools
The ability of this compound and its derivatives to interact with specific biological targets makes them valuable as research probes or chemical tools. These molecules can be instrumental in elucidating complex biological pathways and validating new drug targets.
Key applications in this domain include:
Receptor Ligands: Arylpiperazines are well-known ligands for a variety of G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Radiolabeled or fluorescently tagged versions of this compound could be synthesized to serve as probes for receptor binding assays, autoradiography, and in vivo imaging studies.
Pharmacological Characterization of New Targets: As new potential drug targets are identified, novel ligands are required for their validation. This compound and a library of its analogues could be screened against these targets to identify tool compounds for in vitro and in vivo characterization.
Probing Structure-Function Relationships of Proteins: By systematically modifying the structure of this compound and observing the effects on protein binding and function, researchers can gain insights into the molecular determinants of ligand-protein interactions.
Development of Advanced Synthetic Strategies for Complex Derivatives
To fully explore the chemical space around the this compound scaffold, the development of more advanced and efficient synthetic strategies is essential. While classical methods for piperazine synthesis are well-established, there is a continuous drive towards more versatile and stereoselective approaches. nih.gov
Future synthetic research is likely to focus on:
Asymmetric Synthesis: The development of robust methods for the enantioselective synthesis of 3-substituted piperazines is a high priority. mdpi.comresearchgate.net This would allow for the direct production of single enantiomers of this compound and its derivatives, bypassing the need for chiral separation.
Combinatorial and Parallel Synthesis: The creation of diverse libraries of thienylpiperazine analogues for high-throughput screening requires efficient parallel synthesis techniques. This involves the development of solid-phase or solution-phase combinatorial methodologies.
Late-Stage Functionalization: The ability to introduce chemical diversity at a late stage in the synthetic sequence is highly desirable. Methods for the selective C-H functionalization of the piperazine or thiophene rings would enable the rapid generation of a wide range of analogues from a common intermediate. mdpi.com
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and efficiency for the synthesis of piperazine derivatives.
Q & A
Q. What are the established synthetic routes for 1-Ethyl-3-(2-thienyl)piperazine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling reactions between piperazine derivatives and thiophene-containing moieties. For example, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can enhance reaction efficiency (yields: 24–86%) . Coupling reagents such as HOBt and TBTU are critical for forming amide bonds with 4-(2-thienyl)butyric acid . Post-synthesis purification via column chromatography ensures purity, while elemental analysis and spectral techniques (e.g., NMR, IR) validate structural integrity .
Q. What analytical methods are recommended for characterizing this compound?
Elemental analysis (C, H, N content) and spectral data (¹H/¹³C NMR, FTIR) are foundational for confirming molecular structure . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where applicable) provide additional validation, especially for detecting rotational disorder in thiophene or piperazine moieties . Melting point determination (82–84°C) serves as a preliminary purity check .
Q. What biological activities have been reported for this compound?
this compound derivatives exhibit local anesthetic activity in infiltration anesthesia models, with efficacy varying based on substituent patterns . Antiplatelet effects are also documented, linked to structural modifications like β-cyclodextrin inclusion, though such modifications may reduce potency . Serotonin receptor affinity (e.g., 5-HT1A) is hypothesized due to structural parallels with arylpiperazine antidepressants .
Advanced Research Questions
Q. How can researchers resolve contradictions between low toxicity and reduced bioactivity in modified derivatives?
β-Cyclodextrin inclusion in piperazine derivatives reduces toxicity but may sterically hinder receptor interactions, diminishing activity. To address this, computational modeling (e.g., molecular docking) can predict optimal substituent positions that balance safety and efficacy. Experimental validation through iterative SAR studies is critical .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives?
Key structural variables include:
- Site A (aryl ring substituents): Electron-withdrawing groups (e.g., CF₃) enhance receptor binding .
- Site C (piperazine ring): Replacing piperazine with piperidine reduces activity, highlighting the importance of the nitrogen lone pair .
- Site D (alkyl chain length): Longer chains (e.g., butyric acid linkers) improve membrane permeability but may increase metabolic instability .
Systematic variation at these sites, followed by in vitro assays (e.g., receptor binding, cytotoxicity), is essential for optimization .
Q. How can advanced analytical techniques address challenges in detecting this compound in complex matrices?
Raman microspectroscopy with multivariate analysis (PCA/LDA) distinguishes piperazine analogs, even isomers, by leveraging unique spectral fingerprints at 20 mW laser power and 128–256 scans . LC-MS/MS with isotopically labeled internal standards (e.g., p-tolylpiperazine) ensures quantification accuracy in biological samples .
Q. What insights do crystal structures provide for drug design?
X-ray crystallography reveals conformational flexibility, such as rotational disorder in thiophene rings (occupancy ratios: 0.8:0.2 to 0.9:0.1), which may influence receptor binding. The V-shaped conformation of the molecule and chair conformation of the piperazine ring are critical for docking studies .
Q. What methodologies elucidate the compound’s mechanism of action in serotonin receptors?
Radioligand displacement assays using [³H]-8-OH-DPAT (for 5-HT1A) and functional assays (e.g., cAMP inhibition) quantify agonist/antagonist activity. Computational studies modeling coplanar vs. perpendicular aryl-piperazine conformations further explain receptor interactions .
Q. How can stability and degradation under physiological conditions be evaluated?
Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with HPLC-UV identify degradation products. Accelerated stability testing (40°C/75% RH) over 6 months predicts shelf life, while vapor pressure assays assess volatility in formulations .
Q. What enzyme inhibition potential does this compound exhibit?
While direct data on this compound is limited, piperazine carbamates are known to inhibit monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). In vitro assays using recombinant enzymes and irreversible inhibitors (e.g., SAR629) can validate these targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
